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Compound of Interest

Compound Name: 2-Methylbenzoic acid anhydride

Cat. No.: B1593519

An In-Depth Technical Guide to the Spectroscopic Interpretation of 2-Methylbenzoic Acid
Anhydride

Abstract

This technical guide offers a comprehensive analysis of the spectral data of 2-Methylbenzoic
acid anhydride (CisH140s3), a symmetrical anhydride widely utilized in organic synthesis. For
researchers, scientists, and professionals in drug development, unambiguous structural
confirmation is paramount. This document provides an in-depth interpretation of the
compound's signature features across Fourier-Transform Infrared (FTIR) Spectroscopy,
Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 13C), and Mass Spectrometry (MS).
By elucidating the correlation between molecular structure and spectral output, this guide
serves as an authoritative reference for the characterization of this and similar aromatic
anhydrides.

Molecular Structure and Spectroscopic Overview

2-Methylbenzoic acid anhydride is characterized by two 2-methylbenzoyl units linked by an
oxygen atom. This symmetrical structure is fundamental to its spectral characteristics. The key
features include the anhydride functional group, two ortho-substituted aromatic rings, and two
methyl groups. Each of these components produces distinct and predictable signals in various
spectroscopic techniques.

Caption: Key functional groups of 2-Methylbenzoic acid anhydride.
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e FTIR Spectroscopy will prominently feature two carbonyl (C=0) stretching bands, a hallmark
of the anhydride group, alongside aromatic and aliphatic C-H and C=C stretching vibrations.

* NMR Spectroscopy will reflect the molecule's symmetry. The *H NMR spectrum will show
signals in the aromatic region corresponding to the eight ring protons and a single, integrated
signal for the six equivalent methyl protons. The 3C NMR will display a reduced number of

signals due to this symmetry.

e Mass Spectrometry will show a molecular ion peak corresponding to its mass, with a
characteristic fragmentation pattern dominated by the stable 2-methylbenzoyl acylium ion.

Fourier-Transform Infrared (FTIR) Spectroscopy
Principles and Interpretation

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites
vibrations in its chemical bonds.[1] The anhydride functional group is particularly well-defined in
FTIR. It contains two C=0 bonds connected by an oxygen atom, which allows for coupled
vibrations. This coupling results in two distinct C=0 stretching modes: a symmetric stretch
(both C=0 bonds lengthen and shorten in phase) and an asymmetric stretch (one bond
lengthens while the other shortens).[2] For acyclic anhydrides like 2-Methylbenzoic acid
anhydride, the higher frequency asymmetric stretch is typically more intense.[3]

The key spectral features for 2-Methylbenzoic acid anhydride are:

e C=0 Stretching: Two strong, sharp bands are expected. The asymmetric stretch appears at
a higher wavenumber (around 1820-1800 cm~1) and the symmetric stretch at a lower
wavenumber (around 1760-1740 cm~1).[2][3] Conjugation with the aromatic ring can slightly
lower these frequencies.

e C-O Stretching: One or two stretching bands for the C-O-C anhydride linkage are typically
observed in the 1300 to 1000 cm~1 region.

e Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear as a group of
weaker bands above 3000 cm~1.[4] The C=C stretching vibrations within the benzene ring
produce medium to strong absorptions in the 1600-1450 cm~1 region.
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 Aliphatic C-H Stretching: The methyl groups exhibit C-H stretching vibrations just below 3000
cm™i.

e C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring gives rise to strong
bands in the fingerprint region (below 900 cm~1), which can help confirm the ortho-
disubstituted nature of the rings.

. | : s

Peak Position (cm™?) Intensity Vibrational Assignment
~3070 - 3020 Medium-Weak Aromatic C-H Stretching
) Aliphatic (Methyl) C-H

~2980 - 2930 Medium-Weak ]

Stretching

Asymmetric C=0 Stretching
~1810 Strong, Sharp )

(Anhydride)[2][3]

Symmetric C=0 Stretching
~1750 Strong, Sharp .

(Anhydride)[2][3]
~1600, ~1480, ~1450 Medium-Strong Aromatic C=C Ring Stretching
~1220 Strong C-O-C Stretching

C-H Out-of-Plane Bending
~760 Strong

(Ortho-disubstitution)

Experimental Protocol: KBr Pellet Method for Solid
Samples

This protocol describes the standard procedure for preparing a solid sample for FTIR analysis
using the potassium bromide (KBr) pellet technique.
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Start: Obtain Dry Sample & KBr

[1. Grind 1-2 mg of sample to a fine powder in an agate mortaa

i

@. Add ~150 mg of dry KBr powder and mix thoroughly until homogeneous}

i

@. Transfer mixture to a pellet die and apply 8-10 tons of pressure in a hydraulic presa

i

@. Place the transparent pellet in the spectrometer's sample holder and acquire the spectruna

End: Analyze Spectrum

Click to download full resolution via product page
Caption: Workflow for FTIR analysis using the KBr pellet method.

o Sample Preparation: Gently grind 1-2 mg of 2-Methylbenzoic acid anhydride into a fine
powder using an agate mortar and pestle.[1]

o Mixing: Add approximately 100-200 mg of spectroscopic grade, dry KBr powder. Mix
thoroughly until the sample is evenly dispersed in the KBr matrix.

o Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and
apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.[1]
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e Background Scan: Run a background spectrum with an empty sample compartment to
account for atmospheric CO2 and H20.[5]

e Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum.
The instrument software will automatically ratio the sample scan against the background to
produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principles and Interpretation

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. It relies on the magnetic properties of atomic nuclei, primarily *H (protons) and 13C.

e 1H NMR: The chemical shift () of a proton is influenced by its electronic environment.
Protons on aromatic rings are deshielded by the ring current effect and appear far downfield
(6 6.5-8.5 ppm).[6][7][8] The integration of a signal corresponds to the number of protons it
represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

e 13C NMR: The 13C spectrum shows the different types of carbon atoms in a molecule.
Carbonyl carbons are highly deshielded and appear far downfield (& 160-220 ppm), while
aromatic carbons resonate between & 110-160 ppm.[7] Due to the molecule's symmetry,
carbons that are chemically equivalent will produce a single signal.

1H NMR Analysis

For 2-Methylbenzoic acid anhydride, the symmetry means the two 2-methylbenzoyl halves
are identical.

o Aromatic Protons (8H): The four protons on each aromatic ring are chemically non-
equivalent. They will appear in the aromatic region (estimated 6 7.2-8.1 ppm). The proton
ortho to the electron-withdrawing anhydride group will be the most deshielded and appear
furthest downfield. The complex ortho and meta couplings will result in a series of
overlapping multiplets.[9]

o Methyl Protons (6H): The two methyl groups are equivalent. They are attached to an
aromatic ring, placing them in the benzylic region.[8] They will appear as a single sharp
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singlet (no adjacent protons to couple with) at approximately & 2.4-2.6 ppm, integrating to 6
protons.

3C NMR Analysis

Due to symmetry, we expect signals for only the 8 unique carbon atoms.

e Carbonyl Carbon (C=0): A single signal is expected in the downfield region, characteristic of
an anhydride carbonyl, around & 162-165 ppm.

e Aromatic Carbons: Six distinct signals are expected in the range of & 125-142 ppm. The
quaternary carbons (attached to the carbonyl and methyl groups) will typically have lower
intensities.

o Methyl Carbon (-CHs): A single signal for the equivalent methyl carbons will appear in the
upfield region, around & 20-22 ppm.[10]

Data Presentation: Predicted NMR Data
Table 2: Predicted *H NMR Data

Chemical Shift (8)

Integration Multiplicity Assignment
ppm

~7.2-8.1 8H Multiplet (m) Aromatic Protons

| ~2.5 | 6H | Singlet (s) | Methyl Protons (-CHs) |

Table 3: Predicted 3C NMR Data

Chemical Shift (8) ppm Assighment
~163 Carbonyl Carbon (C=0)
~125 - 142 6x Aromatic Carbons

| ~21 | Methyl Carbon (-CHs) |
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Experimental Protocol: NMR Sample Preparation

Start: Weigh Sample

G. Accurately weigh 5-10 mg of 2-Methylbenzoic acid anhydride]

l

@. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCls) in a small ViaD

l

G. Transfer the solution to a 5 mm NMR tube, filtering through a pipette with a cotton plug if necessar}a

:

G. Place the tube in the NMR spectrometer and perform locking and shimming procedures)

:

G. Acquire 'H and 3C NMR spectra according to instrument parameters]

End: Process Data

Click to download full resolution via product page

Caption: General workflow for NMR sample preparation and analysis.

» Dissolution: Accurately weigh approximately 5-10 mg of the compound. Dissolve it in about
0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean, dry vial.
[11][12]
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» Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.

e Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into
the magnet.

e Tuning and Locking: The instrument locks onto the deuterium signal of the solvent. The
magnetic field is then shimmed to optimize its homogeneity.

o Acquisition: The *H and 3C NMR spectra are acquired using standard pulse sequences.

Mass Spectrometry (MS)
Principles and Fragmentation Analysis

In Electron lonization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy
electrons, causing ionization to form a molecular ion (M+), which is a radical cation.[13][14]
This molecular ion is often unstable and breaks apart into smaller charged fragments and
neutral radicals. The mass spectrometer separates these charged fragments based on their
mass-to-charge ratio (m/z), producing a mass spectrum.

For 2-Methylbenzoic acid anhydride (Molecular Weight: 254.28 g/mol ), the fragmentation is
predictable:

e Molecular lon (M*): A peak at m/z = 254 corresponding to the intact ionized molecule is
expected.[15] Aromatic systems tend to produce relatively stable molecular ions.[16]

e Primary Fragmentation: The most likely fragmentation pathway is the cleavage of a C-O
bond within the anhydride linkage. This is a type of alpha cleavage that is highly favorable as
it results in a very stable acylium ion.[3]

o Ci6H1403% - [CsH70]* + CsH702

o Base Peak (m/z 119): The resulting 2-methylbenzoyl cation ([CsH70]*) at m/z = 119 is
resonance-stabilized and is expected to be the most abundant fragment, making it the base
peak in the spectrum.[15]

o Secondary Fragmentation: This acylium ion can further fragment by losing a neutral carbon
monoxide (CO) molecule.
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o [CsH7O]* - [C7H7]T + CO

o Tolyl Cation (m/z 91): The loss of CO (28 Da) from the m/z 119 fragment yields the tolyl
cation ([C7H7]*) at m/z = 91, which is also a very common and stable fragment in the mass

spectra of toluene-derived compounds.

Data Presentation: Predicted Mass Spectrometry
Fragments

Proposed L
m/z Value Formula Significance
Fragment lon

) Confirms molecular
254 Molecular lon [C16H1403]* )
weight.

Expected Base Peak
2-Methylbenzoyl

119 ) [CsH7O]* due to high stability.
cation
[15]
Result of CO loss
91 Tolyl cation [C7H7]* from the m/z 119

fragment.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
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Start: Sample Preparation

G. Prepare a dilute solution of the sample in a volatile organic solvent (e.g., DCM, Ethyl AcetateD

:

[2. Inject a small volume (e.g., 1 pL) into the GC injection port]

;

3. The sample is vaporized and separated based on boiling point in the GC columrD

l

4. Eluted compound enters the MS ion source and undergoes electron ionizatiora

:

[5. Ions are separated by the mass analyzer and detected]

End: Generate Mass Spectrum

Click to download full resolution via product page
Caption: Simplified workflow for GC-MS analysis.

o Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of 2-Methylbenzoic acid
anhydride in a volatile solvent like dichloromethane or ethyl acetate.

« Injection: Inject a small volume (typically 1 pL) of the solution into the heated injection port of

the gas chromatograph.
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e Separation: The sample is carried by an inert gas through a capillary column. The compound
is separated from any impurities based on its boiling point and interactions with the column's
stationary phase.

 lonization and Analysis: As the purified compound elutes from the GC column, it enters the
mass spectrometer's ion source, where it is ionized and fragmented. The resulting ions are
analyzed to generate the mass spectrum.

Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple
techniques. For 2-Methylbenzoic acid anhydride, the evidence converges to provide an
unambiguous structural confirmation:

e FTIR confirms the presence of the anhydride functional group with its characteristic double
C=0 peaks and the aromatic nature of the molecule.

e 1H and 3C NMR confirm the carbon-hydrogen framework, establish the symmetry of the
molecule (evidenced by the single methyl signal and the reduced number of carbon signals),
and verify the ortho-substitution pattern on the aromatic rings.

e Mass Spectrometry confirms the molecular weight (m/z 254) and reveals a fragmentation
pattern (base peak at m/z 119, significant peak at m/z 91) that is perfectly consistent with the
proposed structure.

Together, these techniques provide a detailed and self-validating spectroscopic fingerprint of 2-
Methylbenzoic acid anhydride, essential for quality control, reaction monitoring, and
structural verification in any scientific or industrial setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pdf.benchchem.com/1295/An_In_depth_Technical_Guide_to_the_FT_IR_Spectrum_of_2_Iodo_5_methylbenzoic_Acid.pdf
https://www.spectroscopyonline.com/view/co-bond-part-iv-acid-anhydrides
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives-_Nucleophilic_Acyl_Substitution_Reactions/21.10%3A_Spectroscopy_of_Carboxylic_Acid_Derivatives
https://www.azooptics.com/Article.aspx?ArticleID=2756
https://www.agilent.com/Library/posters/Public/K8000-90009.pdf
https://www.scribd.com/document/371459017/Aromatic-and-Alkenes
https://www.jove.com/science-education/v/12871/nmr-spectroscopy-of-benzene-derivatives
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Benzene_and_Aromaticity/15.07%3A_Spectroscopy_of_Aromatic_Compounds
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Estimating%20the%201H%20shifts%20of%20aryl%20H-atoms.pdf
https://www.researchgate.net/figure/C-NMR-spectrum-of-the-compound_fig3_360580770
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://pdf.benchchem.com/1293/Application_Note_1H_NMR_Characterization_of_2_Hydroxymethylbenzoic_Acid.pdf
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Fragmentation_Patterns_in_Mass_Spectra
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://webbook.nist.gov/cgi/inchi?ID=C607863&Mask=200
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b1593519#interpreting-the-spectral-data-of-2-methylbenzoic-acid-anhydride
https://www.benchchem.com/product/b1593519#interpreting-the-spectral-data-of-2-methylbenzoic-acid-anhydride
https://www.benchchem.com/product/b1593519#interpreting-the-spectral-data-of-2-methylbenzoic-acid-anhydride
https://www.benchchem.com/product/b1593519#interpreting-the-spectral-data-of-2-methylbenzoic-acid-anhydride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1593519?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

